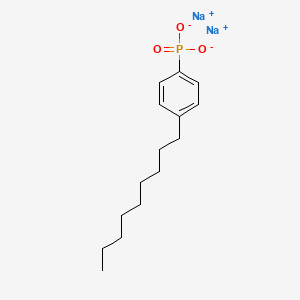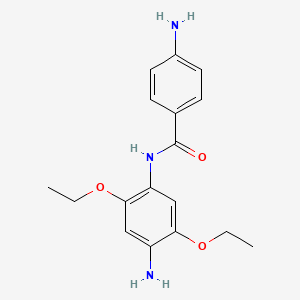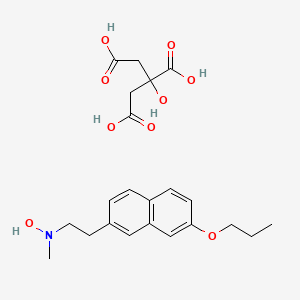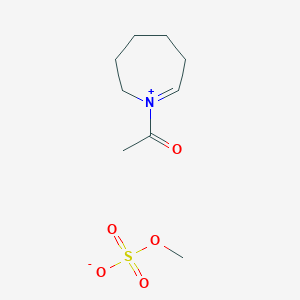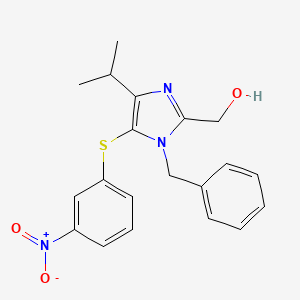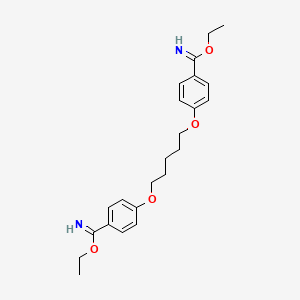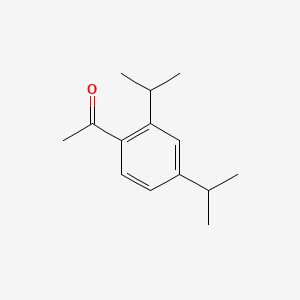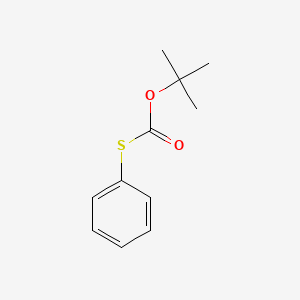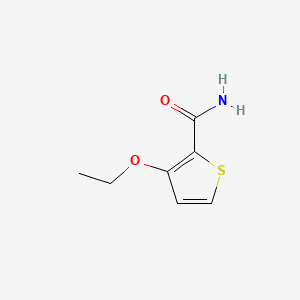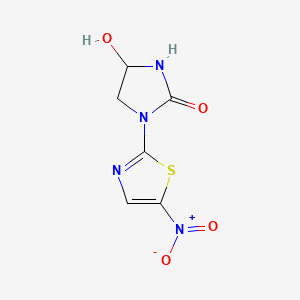
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal and other appropriate carbonyl compounds . The reaction is often catalyzed by acids such as formic acid and conducted in refluxing acetonitrile . The process involves the formation of intermediate compounds which then undergo further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinone: A simpler analog without the nitrothiazole group.
4,5-Dihydroxy-2-imidazolidinone: Another derivative with different functional groups.
1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone: A more complex analog with additional aromatic rings.
Uniqueness
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- is unique due to the presence of both the imidazolidinone and nitrothiazole moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72589-86-7 |
|---|---|
Formule moléculaire |
C6H6N4O4S |
Poids moléculaire |
230.20 g/mol |
Nom IUPAC |
4-hydroxy-1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H6N4O4S/c11-3-2-9(5(12)8-3)6-7-1-4(15-6)10(13)14/h1,3,11H,2H2,(H,8,12) |
Clé InChI |
NMJKHHQCDHSEIJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)N1C2=NC=C(S2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



